molecular formula C20H24N2O3S B4191891 N-(2-phenylethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

N-(2-phenylethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4191891
M. Wt: 372.5 g/mol
InChI Key: HRYQVWWYHIKNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to N-(2-phenylethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide often involves multi-step chemical processes. For instance, Khalid et al. (2013) and (2014) outlined the synthesis of biologically active derivatives involving the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by subsequent modifications to introduce various functional groups (Khalid et al., 2013); (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of a piperidine ring, a phenylsulfonyl group, and various substituents that can significantly affect their chemical and biological properties. Spectral characterization techniques such as IR, NMR, and mass spectrometry are commonly employed to elucidate their structures (Khalid et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-(2-phenylethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide derivatives is influenced by the functional groups present in the molecule. These compounds can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, to yield a plethora of derivatives with potential biological activities (Khalid et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility and melting point, of these compounds are crucial for their application in biological systems. Modifications in the molecular structure can lead to significant changes in these properties, affecting their bioavailability and pharmacokinetics.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential for interaction with biological targets, are central to the development of these compounds as bioactive molecules. The presence of the phenylsulfonyl and piperidine moieties contributes to the unique chemical behavior of these compounds, offering multiple sites for further functionalization and interaction with biological systems (Khalid et al., 2014).

properties

IUPAC Name

1-(benzenesulfonyl)-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(21-14-13-17-8-3-1-4-9-17)18-10-7-15-22(16-18)26(24,25)19-11-5-2-6-12-19/h1-6,8-9,11-12,18H,7,10,13-16H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYQVWWYHIKNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzenesulfonyl)-N-(2-phenylethyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenylethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-phenylethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-phenylethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-phenylethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 5
N-(2-phenylethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 6
N-(2-phenylethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.